The compound with the molecular formula C17H21BrN4O2 is a complex organic molecule that can be classified as a brominated derivative of a nitrogen-containing organic compound. This compound's structure and properties suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of bromine, nitrogen, and oxygen atoms indicates that it may exhibit interesting biological activities.
This compound can be categorized under the class of alkaloids or brominated compounds, which are known for their diverse biological activities. Alkaloids are naturally occurring organic compounds that predominantly contain basic nitrogen atoms. The specific classification of C17H21BrN4O2 may vary based on its specific structure and functional groups, which can influence its reactivity and biological effects.
The synthesis of C17H21BrN4O2 can involve several methods, typically including:
The synthesis process would require careful control of reaction conditions such as temperature, solvent choice, and catalysts to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) would be essential for verifying the structure and purity of C17H21BrN4O2.
The molecular structure of C17H21BrN4O2 features a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and bromine atoms. The specific connectivity and arrangement will dictate its chemical behavior and interactions with biological targets.
C17H21BrN4O2 may participate in various chemical reactions including:
The specific reaction pathways would depend on the functional groups present in C17H21BrN4O2. Reaction kinetics and mechanisms would need to be studied using techniques such as chromatography for product analysis.
The mechanism by which C17H21BrN4O2 exerts its biological effects is likely linked to its interaction with specific receptors or enzymes within biological systems. This could involve:
Experimental studies would be necessary to elucidate the precise mechanism, often involving assays to measure binding affinity and biological activity against target cells or tissues.
Relevant data from experimental studies would provide insights into these properties.
C17H21BrN4O2 has potential applications in:
Piperazine-pyrazole-bromomethoxy hybrids constitute an emerging class of bioactive molecules with tailored protein-binding capabilities. The significance of C17H21BrN4O2 derives from three interdependent domains:
Table 1: Functional Domains of C17H21BrN4O2
| Structural Domain | Role in Bioactivity | Molecular Interactions |
|---|---|---|
| Spirocyclic Piperazine | Spatial control of pharmacophore orientation | Van der Waals contacts with hydrophobic pockets |
| 4-Ethyl-1,2,4-triazol-3-yl | Mimics purine motifs in kinase ATP-binding sites | H-bond donation/acceptance; π-stacking |
| 5-Bromofuran-2-carbonyl | Electron-deficient domain for nucleophilic substitution or charge transfer | Halogen bonding; covalent modification potential |
These domains align with pharmacophore models of kinase inhibitors, where:
Despite structural characterization, empirical data on C17H21BrN4O2 remains limited. Key knowledge gaps include:
Table 2: Critical Research Imperatives
| Domain | Knowledge Gap | Experimental Approach |
|---|---|---|
| Chemical Synthesis | Lack of optimized route for spirocyclic core | Silver-catalyzed cyclization or dipolar additions |
| Target Identification | Unknown primary biological targets | Kinase screening panels; thermal shift assays |
| Halogen Impact Studies | Unclear bromine contribution to efficacy | Comparative profiling with Cl/F analogs |
| ADMET Prediction | Undefined pharmacokinetic profile | In vitro microsomal stability; LogP measurement |
Urgent priorities include developing regioselective syntheses and evaluating the compound against cancer models where pyrazole derivatives show promise (e.g., HepG-2 cells with IC50 ~33.8 μM for related triazoles) [8].
Synthetic MethodologiesC17H21BrN4O2 requires tailored synthetic strategies:
Computational Approaches
Analytical Characterization
Table 3: Analytical Techniques for Structural Validation
| Technique | Structural Feature Addressed | Characteristic Parameters |
|---|---|---|
| FT-IR Spectroscopy | Carbonyl groups; C-Br bonds | 1716 cm⁻¹ (C=O); 840 cm⁻¹ (C-Br) |
| 1H NMR | Piperazine methylene protons; triazole ethyl group | δ 3.97–4.00 (CH₂); δ 1.32–1.36 (CH₃) |
| High-Resolution MS | Molecular mass confirmation | m/z 393.0721 [M+H]⁺ (theoretical for C₁₇H₂₁⁷⁹BrN₄O₂) |
These frameworks enable precise structural elucidation and activity prediction, forming a foundation for targeted bioactivity studies. Future work must integrate synthetic, computational, and analytical modules to unlock the compound’s therapeutic potential while addressing mechanistic uncertainties.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6